molecular formula C6H11FO3S B13192652 1-(Hydroxymethyl)cyclopentane-1-sulfonyl fluoride

1-(Hydroxymethyl)cyclopentane-1-sulfonyl fluoride

Cat. No.: B13192652
M. Wt: 182.22 g/mol
InChI Key: ZNJLUXKBTPRTAO-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)cyclopentane-1-sulfonyl fluoride is an organic compound with the molecular formula C₆H₁₁FO₃S. It is a sulfonyl fluoride derivative, which is known for its stability and reactivity balance. This compound is used in various fields, including organic synthesis, chemical biology, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Hydroxymethyl)cyclopentane-1-sulfonyl fluoride can be synthesized through a one-pot process that involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. This method features mild reaction conditions and uses readily available reagents . Another approach involves the use of fluorosulfonyl radicals, which provides a concise and efficient method for producing sulfonyl fluorides .

Industrial Production Methods

Industrial production of sulfonyl fluorides typically involves the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride (KF) or potassium bifluoride (KHF₂). This method can be enhanced with phase transfer catalysts such as 18-crown-6-ether in acetonitrile .

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)cyclopentane-1-sulfonyl fluoride undergoes various types of reactions, including:

    Nucleophilic Substitution: Due to its electrophilic nature, it reacts with nucleophiles to form sulfonyl derivatives.

    Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often in the presence of a base to facilitate the nucleophilic attack .

Major Products

The major products formed from these reactions are sulfonyl derivatives, which can be further utilized in various chemical and biological applications .

Scientific Research Applications

1-(Hydroxymethyl)cyclopentane-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)cyclopentane-1-sulfonyl fluoride involves its electrophilic nature, which allows it to react with nucleophilic sites on target molecules. This interaction can lead to the inactivation of enzymes or the modification of proteins, making it useful in chemical biology and drug development .

Comparison with Similar Compounds

Similar Compounds

  • Ethenesulfonyl Fluoride
  • 1-Bromoethene-1-sulfonyl Fluoride
  • Sulfuryl Fluoride

Uniqueness

1-(Hydroxymethyl)cyclopentane-1-sulfonyl fluoride is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful in applications where selective covalent interactions are required .

Properties

Molecular Formula

C6H11FO3S

Molecular Weight

182.22 g/mol

IUPAC Name

1-(hydroxymethyl)cyclopentane-1-sulfonyl fluoride

InChI

InChI=1S/C6H11FO3S/c7-11(9,10)6(5-8)3-1-2-4-6/h8H,1-5H2

InChI Key

ZNJLUXKBTPRTAO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CO)S(=O)(=O)F

Origin of Product

United States

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